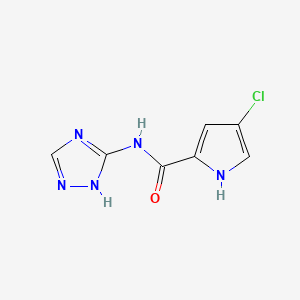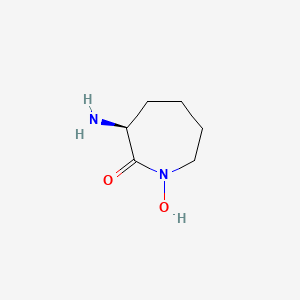
(S)-3-Amino-1-hydroxyazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-1-hydroxyazepan-2-one is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and a hydroxy group on an azepanone ring, makes it a valuable molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-1-hydroxyazepan-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as an azepanone derivative.
Chiral Resolution: The chiral center is introduced through chiral resolution techniques, often using chiral catalysts or chiral auxiliaries.
Amination: The amino group is introduced through amination reactions, typically using reagents like ammonia or amines under controlled conditions.
Hydroxylation: The hydroxy group is introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Amino-1-hydroxyazepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, alcohols, and various substituted derivatives.
Applications De Recherche Scientifique
(S)-3-Amino-1-hydroxyazepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-3-Amino-1-hydroxyazepan-2-one involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(S)-3-Amino-1-hydroxyazepan-2-one can be compared with other similar compounds, such as:
®-3-Amino-1-hydroxyazepan-2-one: The enantiomer of the compound, which may have different biological activities and properties.
3-Amino-1-hydroxyhexan-2-one: A structurally similar compound with a different ring size, which may affect its reactivity and applications.
3-Amino-1-hydroxycyclohexan-2-one: Another similar compound with a cyclohexane ring, which may have different chemical and biological properties.
Propriétés
Formule moléculaire |
C6H12N2O2 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
(3S)-3-amino-1-hydroxyazepan-2-one |
InChI |
InChI=1S/C6H12N2O2/c7-5-3-1-2-4-8(10)6(5)9/h5,10H,1-4,7H2/t5-/m0/s1 |
Clé InChI |
GNKNFLLAAAQXII-YFKPBYRVSA-N |
SMILES isomérique |
C1CCN(C(=O)[C@H](C1)N)O |
SMILES canonique |
C1CCN(C(=O)C(C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



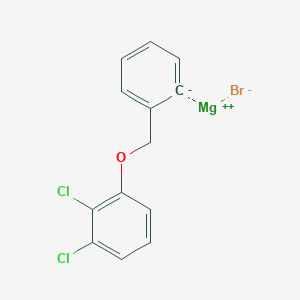

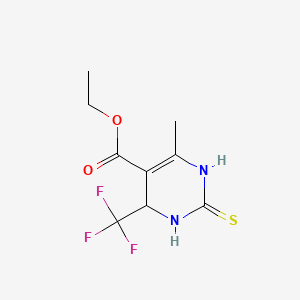
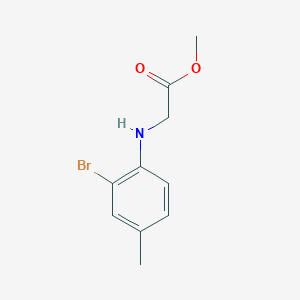
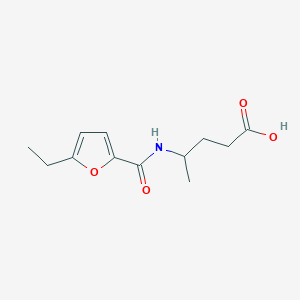
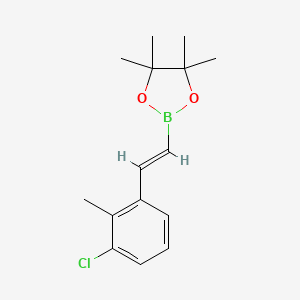
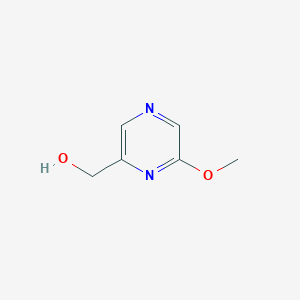
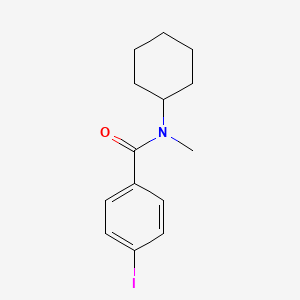
![2-Amino-N-butylbenzo[d]thiazole-6-carboxamide](/img/structure/B14897333.png)
![1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one](/img/structure/B14897334.png)
![tert-Butyl (R)-2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoate](/img/structure/B14897335.png)
![1-[3-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14897350.png)
